

A Technical Guide to Ethyl 4-Bromo-1H-pyrazole-3-carboxylate

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Compound of Interest

Compound Name: ethyl 4-bromo-1H-pyrazole-3-carboxylate

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Executive Summary: This document provides a comprehensive technical overview of **ethyl 4-bromo-1H-pyrazole-3-carboxylate**, a substituted pyrazole of significant interest to the chemical and pharmaceutical industries. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents.^{[1][2]} This guide details the fundamental chemical and physical properties, spectroscopic data, and relevant experimental protocols for this compound and its close isomers. Furthermore, it contextualizes the compound's potential within drug development by exploring the established roles of the pyrazole nucleus in targeting key signaling pathways.

Core Chemical and Physical Properties

Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound. It is important to note that pyrazole nomenclature can vary, and this compound may exist in tautomeric forms; it is often listed synonymously with ethyl 4-bromo-1H-pyrazole-5-carboxylate.^[3] The core properties are summarized below.

Property	Data	Reference(s)
Molecular Formula	C ₆ H ₇ BrN ₂ O ₂	[3]
Molecular Weight	219.04 g/mol	[3]
CAS Number	5932-34-3	[3]
IUPAC Name	ethyl 4-bromo-1H-pyrazole-5-carboxylate	[3]
Appearance	White to off-white solid or powder	
Canonical SMILES	CCOC(=O)C1=C(C=NN1)Br	[3]
InChIKey	YTIXVTQCUMGIBZ-UHFFFAOYSA-N	[3]
Monoisotopic Mass	217.96909 Da	[3]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **ethyl 4-bromo-1H-pyrazole-3-carboxylate** and its isomers. While a complete dataset for the title compound is not publicly available, representative data for a closely related isomer, ethyl 3-bromo-1H-pyrazole-4-carboxylate, is presented below.

- ¹H NMR (400 MHz, CDCl₃): δ 9.78 (br. s, 1H), 8.10 (br. s, 1H), 4.33 (q, J = 7.22 Hz, 2H), 1.36 (m, 3H).[4]
- ¹³C NMR: A ¹³C NMR spectrum for **ethyl 4-bromo-1H-pyrazole-3-carboxylate** is available in spectral databases.[3]

Synthesis and Experimental Protocols

The synthesis of brominated pyrazole esters often involves the diazotization and subsequent bromination of an amino-pyrazole precursor. The following is a detailed experimental protocol for the synthesis of ethyl 3-bromo-1H-pyrazole-4-carboxylate, an isomer of the title compound, via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate[4]

- Materials:
 - Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol)
 - Copper(II) bromide (CuBr_2) (7.2 g, 32 mmol)
 - Acetonitrile (65 mL)
 - Isoamyl nitrite (12 mL, 86 mmol)
 - 1N Hydrochloric acid (150 mL)
 - Ethyl acetate (3 x 100 mL)
 - Water
 - Anhydrous sodium sulfate
- Procedure:
 - A solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (32 mmol) and copper(II) bromide (32 mmol) in acetonitrile is prepared in a suitable reaction vessel.[4]
 - The solution is cooled to 0°C.[4]
 - Isoamyl nitrite (86 mmol) is added slowly to the cooled mixture.[4]
 - The reaction mixture is then heated to 50°C and stirred overnight.[4]
 - Upon completion, the mixture is cooled to room temperature.[4]
- Work-up and Purification:
 - The reaction is quenched by the addition of 1N aqueous hydrochloric acid.[4]
 - The mixture is extracted three times with ethyl acetate.[4]

- The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[\[4\]](#)
- The resulting product is a brown oil that may partially solidify under vacuum.[\[4\]](#)

Biological Context and Drug Development Potential

While specific signaling pathway interactions for **ethyl 4-bromo-1H-pyrazole-3-carboxylate** are not extensively documented, the pyrazole scaffold is a cornerstone in modern medicinal chemistry.[\[1\]\[5\]](#) Pyrazole-containing molecules have been successfully developed as inhibitors for a wide range of biological targets, particularly protein kinases and cyclooxygenases (COX).[\[2\]\[6\]](#)

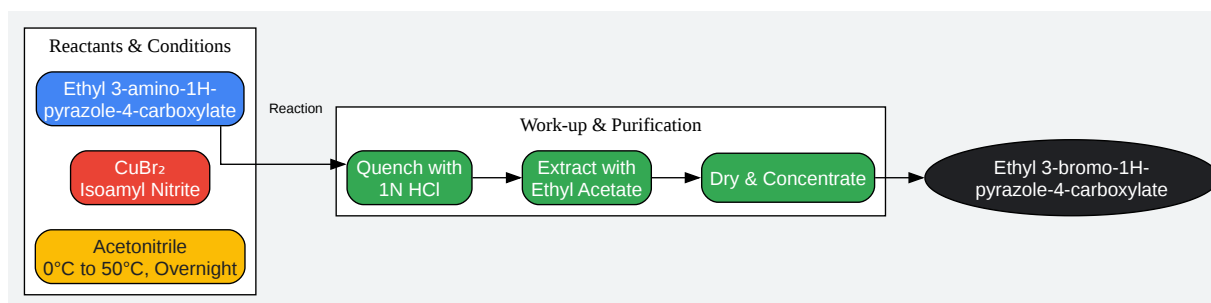
- **Kinase Inhibition:** Many pyrazole derivatives function as ATP-competitive kinase inhibitors, targeting critical signaling pathways implicated in cancer, such as the MAP kinase (MAPK) and VEGFR signaling pathways.[\[1\]\[6\]](#)
- **Anti-Inflammatory Activity:** The pyrazole moiety is famously present in the selective COX-2 inhibitor Celecoxib. This highlights the scaffold's utility in designing agents that modulate inflammatory pathways.[\[5\]](#)
- **Other Biological Activities:** The pyrazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[\[6\]\[7\]](#)

Ethyl 4-bromo-1H-pyrazole-3-carboxylate serves as a versatile synthetic intermediate, providing a scaffold that can be further functionalized to explore these and other biological targets.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of a brominated pyrazole ester, based on the protocol provided.

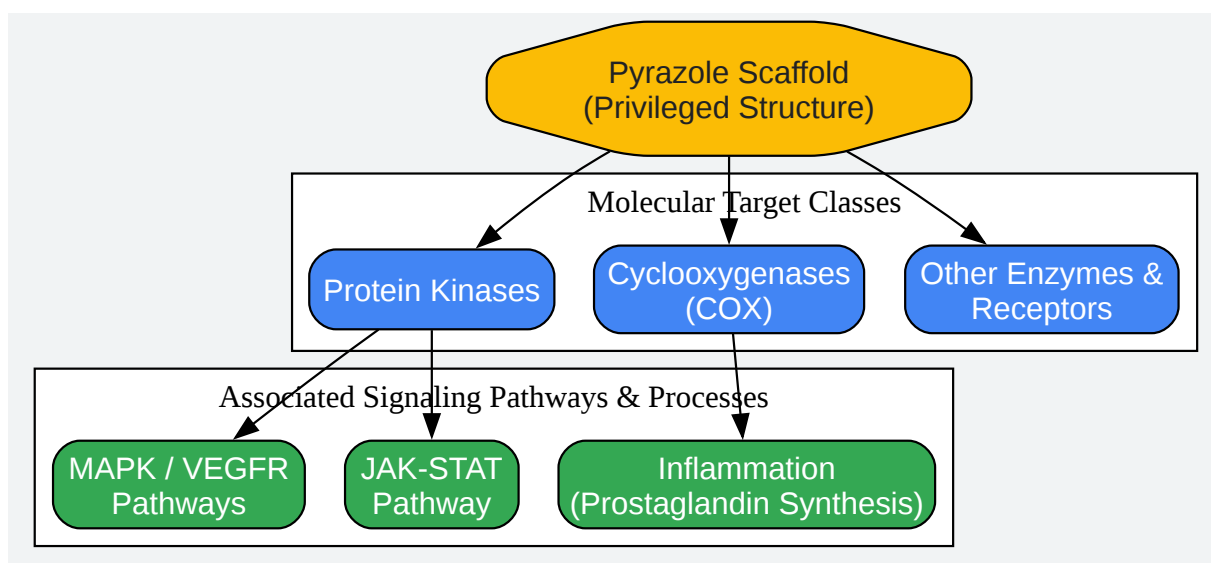


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Caption: Synthesis workflow for ethyl 3-bromo-1H-pyrazole-4-carboxylate.

Role of the Pyrazole Scaffold in Drug Discovery

This diagram illustrates the logical relationship between the core pyrazole scaffold and its established roles in targeting various enzyme classes and signaling pathways relevant to drug discovery.



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Caption: Role of the Pyrazole Scaffold in Drug Discovery.

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References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl 4-bromo-1H-pyrazole-3-carboxylate | C₆H₇BrN₂O₂ | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-H-pyrazole-4-carboxylic acid,3-bromo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
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